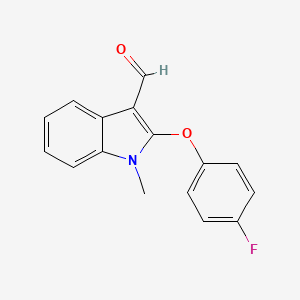

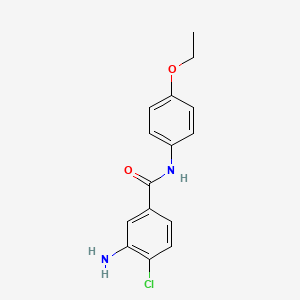

![molecular formula C21H26N4O4S B2538203 N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1448131-28-9](/img/structure/B2538203.png)

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

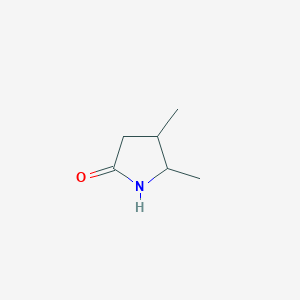

The compound "N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide" is a complex molecule that likely exhibits biological activity due to the presence of several pharmacophoric elements such as the sulfonamide group and heterocyclic components. The sulfonamide moiety is a common feature in many therapeutic agents, known for its ability to act as a zinc-binding group in enzyme inhibition, particularly in carbonic anhydrases . The heterocyclic components, such as the indazole and oxazole rings, are often found in compounds with various biological activities.

Synthesis Analysis

The synthesis of complex molecules containing sulfonamide groups can be approached through various strategies. For instance, the formal [3 + 2] cycloaddition reactions, as described in the synthesis of polysubstituted 3-aminopyrrole derivatives, involve the use of N-sulfonyl-1,2,3-triazoles and isoxazoles, catalyzed by rhodium(II) . Although the target molecule does not directly contain a 3-aminopyrrole moiety, the methodology could be adapted for the synthesis of related structures. Additionally, the synthesis of sulfonamide-1,2,4-triazoles and related heterocycles has been reported to show significant biological activity, suggesting that similar synthetic routes could be employed for the target molecule .

Molecular Structure Analysis

The molecular structure of the target compound includes several rings that are likely to influence its biological activity. The indazole and oxazole rings are known to contribute to the conformational stability and potential interactions with biological targets. Conformational analysis studies, as performed for sulfonamide-1,2,4-triazoles, can provide insights into the structure-activity relationships of such molecules . The presence of the cyclopentyl group may add further steric considerations that could affect the molecule's binding affinity and selectivity.

Chemical Reactions Analysis

The reactivity of the target compound can be influenced by the presence of the sulfonamide group. For example, primary sulfonamide groups have been shown to facilitate ring-forming cascade reactions, leading to the formation of polycyclic structures such as [1,4]oxazepines . This reactivity could be leveraged in the design of carbonic anhydrase inhibitors. The target molecule's reactivity could also be explored through cycloaddition reactions, as demonstrated by the synthesis of 4-aminoimidazoles via a gold-catalyzed formal [3 + 2] cycloaddition .

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound would be influenced by its molecular structure. The presence of multiple heterocyclic rings and the sulfonamide group is likely to affect its solubility, stability, and overall pharmacokinetic profile. The synthesis and evaluation of similar sulfonamide-containing heterocycles for anti-tubercular activity have shown that these properties are crucial for biological efficacy . The molecular properties of such compounds can be predicted and used as descriptors in structure-activity relationship (SAR) studies to optimize biological activity .

作用機序

Target of Action

The primary targets of N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide are the CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and response to DNA damage .

Mode of Action

The compound interacts with its targets by inhibiting, regulating, and/or modulating their activity . This interaction can lead to the disruption of the normal function of these kinases, which can result in the inhibition of cell growth and proliferation .

Biochemical Pathways

The compound affects the pathways associated with the CHK1, CHK2, and SGK kinases . These pathways are involved in cell cycle regulation and response to DNA damage . The downstream effects of this interaction can lead to the inhibition of cell growth and proliferation .

Pharmacokinetics

The compound’s interaction with its targets suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of cell growth and proliferation . This is achieved through the disruption of the normal function of the CHK1, CHK2, and SGK kinases .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness

特性

IUPAC Name |

N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O4S/c1-24-19-12-15(10-11-20(19)29-21(24)26)30(27,28)22-13-17-16-8-4-5-9-18(16)25(23-17)14-6-2-3-7-14/h10-12,14,22H,2-9,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVUJDYYZZCVSJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)S(=O)(=O)NCC3=NN(C4=C3CCCC4)C5CCCC5)OC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl)-4-(2-chlorobenzyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)

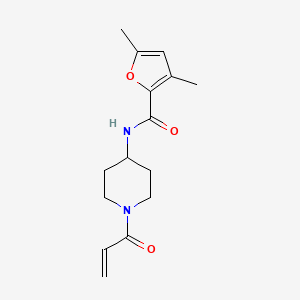

![N'-(4,5-dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)-4-methylbenzenesulfonohydrazide](/img/structure/B2538127.png)

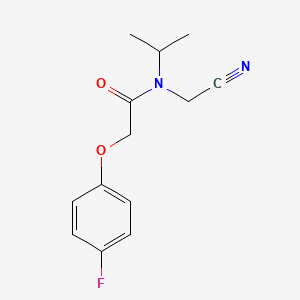

![4-(dimethylamino)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2538143.png)